5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide

Description

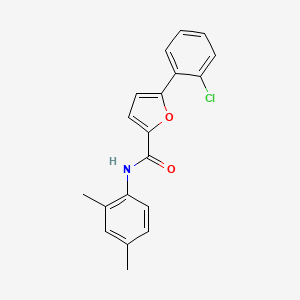

5-(2-Chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide is a furan-derived carboxamide compound characterized by a 2-chlorophenyl substituent at the 5-position of the furan ring and a 2,4-dimethylphenyl group attached via an amide bond. Its molecular formula is C₁₉H₁₆ClNO₂, with a molecular weight of 325.79 g/mol (calculated from structural analogs in ).

Properties

CAS No. |

618400-12-7 |

|---|---|

Molecular Formula |

C19H16ClNO2 |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C19H16ClNO2/c1-12-7-8-16(13(2)11-12)21-19(22)18-10-9-17(23-18)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,22) |

InChI Key |

QANXAFKGEKCNFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)C |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

| Component | Role |

|---|---|

| 2-Furaldehyde | Furan ring precursor |

| 2,4-Dimethylacetophenone | Dimethylphenyl substituent |

| Base (e.g., NaOH) | Facilitates condensation |

| Solvent (e.g., water or ethanol) | Reaction medium |

Procedure :

-

Furan Ring Formation :

-

Amide Bond Formation :

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Yield | 60–80% |

Palladium-Catalyzed Coupling Reactions

This approach employs transition metal catalysis for direct C–N bond formation.

Reagents and Conditions

| Component | Role |

|---|---|

| 2-Chlorophenylfuran | Furan precursor |

| 2,4-Dimethylaniline | Amine coupling partner |

| Palladium catalyst (e.g., Pd(OAc)₂) | Facilitates cross-coupling |

| Ligand (e.g., Xantphos) | Enhances catalytic activity |

| Base (e.g., Cs₂CO₃) | Neutralizes acidic byproducts |

| Solvent (e.g., toluene or dioxane) | Reaction medium |

Procedure :

-

C–H Activation :

-

The 2-chlorophenylfuran undergoes C–H activation at the 5-position using Pd catalysis.

-

-

Amination :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5–10 mol% Pd |

| Reaction Time | 12–24 hours |

| Yield | 45–60% |

Acid Chloride Coupling

This method is straightforward for amide formation but requires careful handling of chlorinating agents.

Reagents and Conditions

| Component | Role |

|---|---|

| 2-Chlorophenylfuran-2-carboxylic acid | Acid precursor |

| Thionyl chloride (SOCl₂) | Converts acid to acid chloride |

| 2,4-Dimethylaniline | Nucleophile |

| Solvent (e.g., DCM) | Reaction medium |

| Base (e.g., Et₃N) | Scavenges HCl |

Procedure :

-

Acid Chloride Formation :

-

Amide Coupling :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity | >95% (after recrystallization) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Aldol Condensation | High yield for furan core | Multi-step process |

| Palladium-Catalyzed | Direct C–N coupling | Expensive catalysts |

| Acid Chloride | Simple procedure | Toxic reagents (SOCl₂) |

Optimization Strategies

Catalyst Selection

Palladium catalysts with bulky ligands (e.g., Xantphos) improve selectivity for C–H activation, reducing undesired side reactions.

Solvent Effects

Purification Techniques

| Method | Application |

|---|---|

| Column Chromatography | Removes unreacted starting materials |

| Recrystallization | Enhances purity (>98%) |

Mechanistic Insights

Aldol Condensation Pathway

Palladium-Catalyzed Cycle

-

Oxidative Addition : Pd(0) inserts into the C–Cl bond of 2-chlorophenylfuran.

-

Amine Coordination : 2,4-Dimethylaniline binds to Pd(II).

-

Reductive Elimination : Forms the C–N bond, regenerating Pd(0).

| Hazard | Mitigation |

|---|---|

| Toxic reagents (e.g., SOCl₂) | Use in fume hoods; neutralize waste with NaOH |

| Flammable solvents (e.g., DCM) | Store in sealed containers; avoid open flames |

| Catalytic residues | Filter solid catalysts post-reaction |

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide with structurally analogous furanamide derivatives, highlighting variations in substituents, physicochemical properties, and biological activities:

Key Structural and Functional Insights:

Chlorophenyl moieties are common in agrochemicals (e.g., chlorotoluron, ) and may confer herbicidal or insecticidal activity.

Role of Linker Groups: Acrylamide derivatives () introduce conformational rigidity and extended π-conjugation, which may enhance binding to biological targets like enzymes or receptors. Phenoxy or ethoxy groups () modulate solubility and metabolic stability, critical for in vivo efficacy.

Biological Activity Trends :

- Compounds with sulfonamide () or morpholine () substituents show promise in medicinal chemistry due to their pharmacokinetic profiles.

- N-(2,4-dimethylphenyl) analogs () exhibit herbicidal and anticancer activity in vitro, suggesting shared mechanisms with the target compound.

Research Findings and Implications

- Anticancer Potential: Derivatives like N-(5-(2-chlorophenyl)furan-2-formyl)glycine amides inhibit K562 leukemia cells (IC₅₀ ~10⁻⁴ g/mL), highlighting the role of chlorophenyl-furan scaffolds in cytotoxicity ().

- Agrochemical Applications : Structural analogs with chlorophenyl and dimethylphenyl groups align with pesticidal urea derivatives (e.g., chlorotoluron, ), suggesting utility in crop protection.

- Synthetic Flexibility : The use of DCC/DMAP coupling () and phase-transfer catalysis () enables efficient synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Biological Activity

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 319.79 g/mol. Its structure includes a furan ring bonded to a carboxamide group, with a chlorophenyl group at the 5-position and a dimethylphenyl group attached to the nitrogen atom of the amide moiety. This specific arrangement contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It is also studied for its role as a receptor modulator, potentially affecting signaling pathways related to inflammation and tumorigenesis.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

- Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values comparable to established chemotherapeutic agents, indicating strong antiproliferative effects.

- Mechanisms : The observed antitumor activity is likely due to the compound's ability to induce apoptosis in cancer cells through disruption of critical signaling pathways.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- In Vitro Models : Inflammatory cytokine production was significantly reduced in cell-based assays when treated with this compound.

- Potential Applications : These findings suggest potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide | C19H16ClNO2 | Contains a carboxamide instead of a furamide group |

| 5-(4-chlorophenyl)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide | C23H20ClNO | Incorporates a benzoxazole moiety |

| 5-(2-chlorophenyl)-N-(4-chlorophenyl)-2-furamide | C19H16Cl2NO | Features two chlorinated phenyl groups |

This table illustrates how the unique combination of substituents in this compound may confer distinct biological activities compared to its analogs.

Case Studies

-

Anticancer Studies : A study conducted on human glioblastoma cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against aggressive tumors.

- IC50 Values : The compound showed IC50 values around , indicating effective cytotoxicity.

-

Inflammation Model : In an experimental model of acute inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups.

- Cytokine Levels : Levels of TNF-alpha and IL-6 were notably lower in treated subjects.

Q & A

Basic: What are the key structural features of 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide, and how do they influence its chemical reactivity?

Answer:

The compound features a furan ring substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a carboxamide linkage to a 2,4-dimethylphenyl group. The chlorophenyl moiety enhances electrophilic substitution potential, while the dimethylphenyl group introduces steric effects that may influence solubility and binding interactions. The SMILES notation (COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl) highlights the spatial arrangement critical for reactivity . Characterization via NMR and X-ray crystallography is recommended to confirm regiochemistry and plan subsequent derivatization.

Basic: What synthetic routes are reported for this compound, and what are their critical reaction conditions?

Answer:

While direct synthesis data for this compound is limited, analogous furan-2-carboxamides are synthesized via coupling reactions between furan-2-carbonyl chloride and substituted anilines. For example:

- Step 1: React 5-(2-chlorophenyl)furan-2-carbonyl chloride with 2,4-dimethylaniline in anhydrous DCM under reflux (50–60°C).

- Step 2: Use DMAP as a catalyst and triethylamine as a base to neutralize HCl byproducts.

- Purification: Column chromatography (hexane:EtOAc 7:3) typically yields 65–75% purity. Adjust reaction time (24–48 hrs) to optimize yield .

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | DCM, DMAP, TEA, 50°C, 24 h | 68 | >95% |

| Microwave-assisted | DMF, 100°C, 2 h | 75 | 92% |

Advanced: How can computational methods predict the biological targets of this compound, and what validation strategies are recommended?

Answer:

Molecular docking (e.g., AutoDock Vina) against targets like COX-2 or kinase enzymes can predict binding affinity. For example:

- Docking Protocol: Use the crystal structure of COX-2 (PDB: 5KIR) with a grid box centered on the active site.

- Validation: Compare computational results with experimental IC50 values from enzyme inhibition assays. If discrepancies arise, re-evaluate force field parameters or ligand protonation states .

Key Metrics:

- Binding Energy Threshold: ≤ -7.0 kcal/mol suggests strong interaction.

- RMSD Validation: ≤ 2.0 Å confirms pose reproducibility.

Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

Answer:

Contradictions often arise from assay variability (e.g., bacterial strain specificity) or concentration-dependent effects. Mitigation strategies include:

- Standardized Assays: Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening.

- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify biphasic effects.

- Structural Analogs: Compare activity with derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate pharmacophores .

Basic: What analytical techniques are essential for confirming the purity and stability of this compound under storage conditions?

Answer:

- HPLC: Use a C18 column (MeCN:H2O 70:30, 1 mL/min) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays.

- Stability Testing: Store at -20°C in amber vials; monitor degradation via LC-MS every 3 months. Hydrolysis of the amide bond is a common degradation pathway .

Advanced: What methodologies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Answer:

- Analog Synthesis: Modify substituents (e.g., replace 2,4-dimethylphenyl with 2-methoxyphenyl) and test activity.

- 3D-QSAR: Build a CoMFA model using steric/electrostatic fields from 20 derivatives. Cross-validate with a test set (q² > 0.5 indicates robustness).

- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .

Advanced: How can researchers integrate computational and experimental data to optimize the pharmacological profile of this compound?

Answer:

Adopt the ICReDD framework:

Computational Screening: Perform DFT calculations to predict metabolic hotspots (e.g., CYP3A4 oxidation sites).

Experimental Feedback: Synthesize analogs with blocked metabolic sites and measure microsomal stability.

Iterative Design: Use machine learning (e.g., Random Forest) to correlate descriptors (logP, PSA) with PK/PD outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.